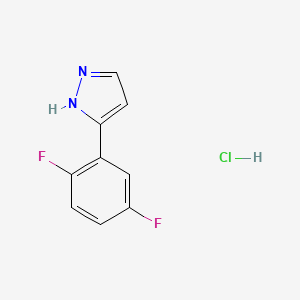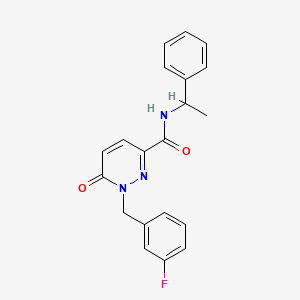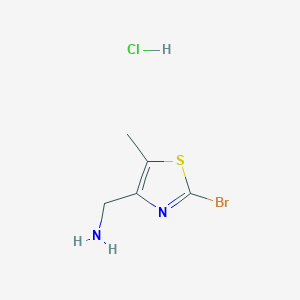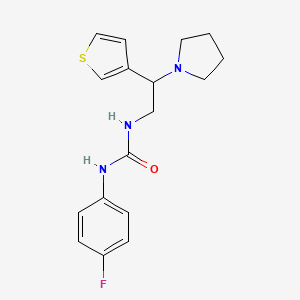
5-(2,5-Difluorophenyl)-1H-pyrazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Difluorophenyl)-1H-pyrazole;hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DFP-1080 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been linked to several therapeutic effects.
Mécanisme D'action
The mechanism of action of DFP-1080 involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite. The increase in endocannabinoid levels resulting from FAAH inhibition is thought to be responsible for the therapeutic effects of DFP-1080.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have several biochemical and physiological effects. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been linked to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. DFP-1080 has also been shown to have effects on the immune system, as endocannabinoids are involved in immune regulation. Additionally, DFP-1080 has been shown to have effects on the cardiovascular system, as endocannabinoids play a role in blood pressure regulation.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-1080 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. Additionally, DFP-1080 has been well-characterized, and its synthesis method has been established. However, there are also limitations to using DFP-1080 in lab experiments. It has been shown to have off-target effects on other enzymes, which could lead to misleading results. Additionally, the effects of FAAH inhibition on endocannabinoid levels can vary depending on the tissue and species being studied.
Orientations Futures
There are several future directions for research involving DFP-1080. One potential area of research is the use of DFP-1080 in the treatment of drug addiction. Endocannabinoids are involved in the reward pathway of the brain, and increasing endocannabinoid levels through FAAH inhibition could reduce drug-seeking behavior. Additionally, DFP-1080 could be studied for its potential use in the treatment of pain, inflammation, and mood disorders. Further research is also needed to better understand the off-target effects of DFP-1080 and to develop more selective FAAH inhibitors.
Méthodes De Synthèse
The synthesis of 5-(2,5-Difluorophenyl)-1H-pyrazole;hydrochloride involves the reaction of 2,5-difluorobenzoyl chloride with 1H-pyrazole in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. This synthesis method has been well-established and has been used in several studies.
Applications De Recherche Scientifique
DFP-1080 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. These effects are attributed to the increased levels of endocannabinoids resulting from FAAH inhibition. DFP-1080 has also been studied for its potential use in the treatment of drug addiction, as endocannabinoids are involved in the reward pathway of the brain.
Propriétés
IUPAC Name |
5-(2,5-difluorophenyl)-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2.ClH/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSVSENAROKIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NN2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2566597.png)
![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)
![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)
![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)

![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)


![Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566614.png)
![N-[3-ethyl-2-oxo-2,3-dihydro-4(1H)-quinazolinyliden]-2-methylpropanamide](/img/structure/B2566615.png)
![2-[2-(2-Methyloxiran-2-yl)ethyl]furan](/img/structure/B2566619.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide](/img/structure/B2566620.png)